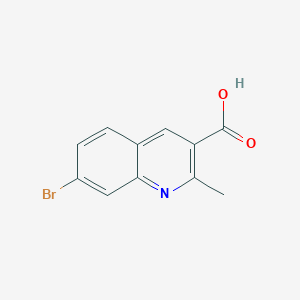

7-Bromo-2-methylquinoline-3-carboxylic acid

Description

Historical Context of Quinoline-Based Compounds in Organic Chemistry

Quinoline, a heterocyclic aromatic compound first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for the development of numerous synthetic derivatives. The structural versatility of the quinoline scaffold enabled its widespread use in pharmaceuticals, dyes, and materials science. Early synthetic methods, such as the Skraup (1880) and Combes (1888) syntheses, provided pathways to functionalize the quinoline core, paving the way for halogenated derivatives. The introduction of bromine atoms into quinoline systems gained prominence in the 20th century as researchers sought to modulate electronic properties and bioactivity.

The evolution of 7-bromo-2-methylquinoline-3-carboxylic acid reflects broader trends in medicinal chemistry, where position-specific halogenation and carboxylation strategies were developed to enhance molecular interactions in drug design. Its synthesis builds upon classical quinoline functionalization techniques while incorporating modern regioselective bromination protocols.

Structural Classification and Nomenclature of Halogenated Quinoline Carboxylic Acids

This compound (CAS 610277-19-5) belongs to the class of monohalogenated quinoline monocarboxylic acids. Its systematic IUPAC name derives from the parent quinoline structure with three substituents:

- Bromine at position 7

- Methyl group at position 2

- Carboxylic acid at position 3

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₈BrNO₂ | |

| Molecular weight | 266.09 g/mol | |

| SMILES | CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O | |

| CAS Registry | 610277-19-5 |

This compound exhibits structural similarities to other pharmacologically active quinoline derivatives, such as quinine and chloroquine, but differs critically in its substitution pattern. The carboxylic acid group at C3 enables hydrogen bonding and salt formation, while the bromine at C7 influences electronic distribution across the aromatic system.

Significance of Position-Specific Substitution Patterns in Quinoline Derivatives

The strategic placement of substituents in this compound creates distinct electronic and steric effects:

C7 Bromination

C2 Methylation

C3 Carboxylation

Comparative Reactivity Table

| Position | Substituent | Key Reactivity Features |

|---|---|---|

| 2 | Methyl | Steric protection of N-atom |

| 3 | COOH | Acid-catalyzed decarboxylation |

| 7 | Br | Electrophilic substitution site |

This substitution pattern creates a unique electronic landscape where the electron-withdrawing carboxylic acid group at C3 and the halogen at C7 direct subsequent reactions to specific positions on the aromatic system. The methyl group at C2 further fine-tunes solubility and crystal packing characteristics, as evidenced by its melting point of 257–259°C.

The compound's structural features make it particularly valuable as:

Properties

IUPAC Name |

7-bromo-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBPMUKCWRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406197 | |

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-19-5 | |

| Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steps:

-

- React 7-bromoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. This reaction yields Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

- The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or acetonitrile.

Hydrolysis to Carboxylic Acid :

- Hydrolyze the ethyl ester using a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) in aqueous or alcoholic medium.

- The hydrolysis converts the ester group into the carboxylic acid group, yielding this compound.

Reaction Conditions:

| Step | Reactants | Solvent | Temperature | Catalyst |

|---|---|---|---|---|

| Esterification | 7-bromoquinoline + ethyl chloroformate | Dichloromethane | Reflux | Triethylamine |

| Hydrolysis | Ethyl ester + HCl or NaOH | Water/ethanol | Room temperature or mild heating | None |

Direct Bromination of Quinoline Derivatives

Another method involves brominating a quinoline precursor that already contains the methyl and carboxylic acid groups.

Steps:

-

- Use 2-methylquinoline-3-carboxylic acid as the precursor.

-

- React the precursor with bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid or chloroform.

- The bromination selectively occurs at the 7-position of the quinoline ring due to electronic effects.

Reaction Conditions:

| Step | Reactants | Solvent | Temperature | Catalyst |

|---|---|---|---|---|

| Bromination | Quinoline derivative + Br₂/NBS | Acetic acid | Mild heating (~50°C) | None |

Coupling Reactions with Brominated Precursors

This method uses pre-synthesized brominated quinolines as intermediates.

Steps:

Preparation of Brominated Intermediate :

- Synthesize 7-bromoquinoline using bromination methods similar to those described above.

-

- Introduce the methyl and carboxylic acid groups through coupling reactions, such as Friedel-Crafts alkylation or carboxylation reactions.

Reaction Conditions:

This method is less common due to its complexity and lower yield compared to direct bromination or esterification methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Cost |

|---|---|---|---|---|

| Via Ethyl Ester Intermediate | High (~80%) | High (>95%) | Moderate | Medium |

| Direct Bromination | Moderate (~70%) | Moderate (~90%) | Low | Low |

| Coupling Reactions | Low (~50%) | Moderate (~85%) | High | High |

Notes on Experimental Parameters

-

- Bromine and NBS are hazardous; handle them with proper protective equipment.

- Ensure adequate ventilation when working with volatile solvents like dichloromethane.

-

- Store intermediates and final products in sealed containers at room temperature to prevent degradation.

-

- Purify the final product using recrystallization from ethanol or water, depending on solubility characteristics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 7 undergoes nucleophilic substitution reactions, enabling functionalization of the quinoline ring.

Key Reactions

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to form biaryl derivatives.

Example :

| Reaction Conditions | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 80°C, 12 h, inert atmosphere | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 75–85 |

-

Amination :

Substitution with amines (e.g., NH₃, alkyl amines) under thermal or catalytic conditions yields aminoquinoline derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 participates in typical acid-derived reactions.

Common Transformations

-

Esterification :

Reacts with alcohols (e.g., ethanol, methanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters.

Example :

| Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄, reflux | 6 h, 80°C | 90 | |

| DCC, DMAP, RT | 12 h, CH₂Cl₂ | 88 |

-

Amidation :

Forms amides with primary/secondary amines using coupling agents like EDC/HOBt.

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, though regioselectivity is influenced by substituents.

Nitration and Halogenation

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups, primarily at position 5 or 8. -

Chlorination :

Cl₂/FeCl₃ adds chlorine at position 6 or 8.

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5 or 8 | 60–70 | |

| Chlorination | Cl₂, FeCl₃, RT | 6 | 55 |

Oxidation and Reduction

-

Oxidation of Methyl Group :

The methyl group at position 2 is resistant to oxidation under mild conditions but can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ at elevated temperatures.

Example :

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 6 h | 2-Carboxy-7-bromoquinoline-3-carboxylic acid | 40 |

-

Reduction of Quinoline Ring :

Hydrogenation with H₂/Pd-C reduces the quinoline ring to a tetrahydroquinoline derivative.

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, yielding 7-bromo-2-methylquinoline.

| Conditions | Temperature | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄, reflux | 120°C | 85 | |

| Cu powder, quinoline | 200°C | 78 |

Biological Activity and Mechanistic Insights

The compound inhibits Mycobacterium tuberculosis DNA gyrase via binding to the ATPase domain, disrupting DNA replication . Its antimicrobial activity (MIC₅₀: 1–5 μg/mL) correlates with halogen bonding (Br) and hydrogen bonding (COOH) .

Comparative Reactivity Table

Scientific Research Applications

Organic Synthesis

7-Bromo-2-methylquinoline-3-carboxylic acid serves as a building block in organic synthesis. Its bromine atom can be easily substituted in various reactions, allowing for the creation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals, where modifications to the quinoline structure can lead to compounds with enhanced efficacy or novel properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit cell growth in various cancer cell lines, highlighting its potential as a lead compound in cancer therapeutics . The mechanisms of action may involve interference with DNA replication and enzyme inhibition, making it a candidate for further development in oncology.

Drug Discovery

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to act on specific molecular targets involved in disease pathways, particularly those related to cancer and infectious diseases .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of new materials with specific chemical functionalities. Its ability to participate in coupling reactions allows for the creation of novel polymeric materials or coatings.

Anticancer Activity Study

A study conducted on various cancer cell lines indicated that this compound significantly inhibited cell growth compared to control groups. This emphasizes its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Efficacy Assessment

In vitro tests revealed that the compound showed significant antibacterial activity against multiple bacterial strains. The results suggested that structural modifications could enhance its antimicrobial efficacy, paving the way for future research into optimized derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Biological Activity

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS No. 610277-19-5) is a chemical compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its molecular formula is C11H8BrNO2, and it has a molecular weight of 266.09 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated as a potential inhibitor of Mycobacterium tuberculosis , the pathogen responsible for tuberculosis. A study on arylated quinoline carboxylic acids identified several derivatives with significant activity against both replicating and non-replicating strains of M. tuberculosis, highlighting the compound's potential as a lead structure for new antitubercular agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. Quinoline derivatives are known to interact with various molecular targets involved in cancer progression. The mechanism of action typically involves the inhibition of enzymes or receptors that are crucial for tumor growth and survival. Specific studies have shown that modifications to the quinoline structure can enhance its potency against cancer cells, suggesting that this compound may serve as a valuable scaffold in anticancer drug development.

The biological activity of this compound is attributed to its ability to bind to specific targets within microbial and cancerous cells. For instance, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects . In cancer cells, the binding interactions could disrupt critical signaling pathways, leading to reduced proliferation and increased apoptosis.

Table: Biological Activity Summary

Case Studies

- Antitubercular Activity : A recent study synthesized various quinoline carboxylic acids, including derivatives of this compound. These compounds were tested against M. tuberculosis using the Microplate Alamar Blue Assay (MABA) and demonstrated promising inhibitory activity, with some compounds achieving MIC values indicative of effective antitubercular agents .

- Anticancer Research : Another investigation focused on the synthesis of modified quinoline derivatives, revealing that certain structural changes significantly enhanced anticancer activity against specific tumor types. The study concluded that further exploration of this compound could yield potent anticancer agents through targeted modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.